REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[Cl:5][C:6]1[C:11]([Cl:12])=[CH:10][CH:9]=[CH:8][C:7]=1[C:13]([Cl:16])([Cl:15])[Cl:14].S(=O)(=O)(O)O>>[Cl:5][C:6]1[C:11]([Cl:12])=[CH:10][C:9]([N+:1]([O-:4])=[O:2])=[CH:8][C:7]=1[C:13]([Cl:16])([Cl:14])[Cl:15]
|
Name
|
|
Quantity
|
62 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1Cl)C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was initially stirred at 20 to 30° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled down
|
Type
|
EXTRACTION
|
Details
|
extracted 3× with 100 ml of dichloromethane each time
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with 100 ml of water, 3×100 ml of saturated aqueous sodium bicarbonate solution and 100 ml of aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product (99 g, purity 100%, 84.4% of theory) was recrystallized from ethanol
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1Cl)[N+](=O)[O-])C(Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 68 g | |
YIELD: PERCENTYIELD | 58.2% | |
YIELD: CALCULATEDPERCENTYIELD | 58.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |